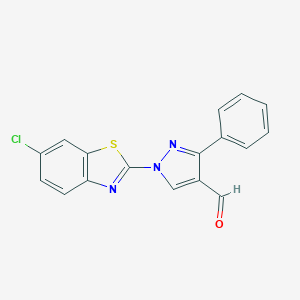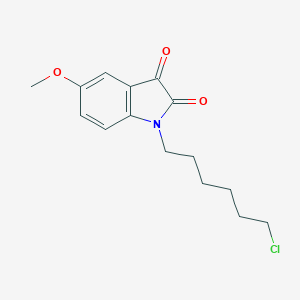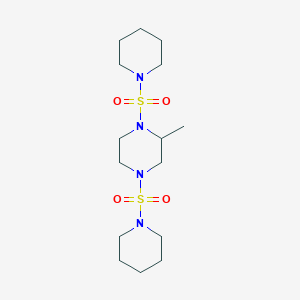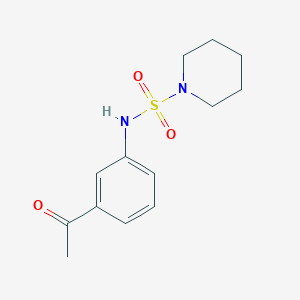
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine, also known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DBeQ has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many client proteins.
Wirkmechanismus
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine inhibits the activity of HSP90 by binding to the ATP-binding site of the protein. This prevents the protein from carrying out its chaperone function, leading to the destabilization and degradation of client proteins. The inhibition of HSP90 by 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine leads to the selective degradation of oncogenic client proteins, making it a promising therapeutic agent for cancer.
Biochemical and Physiological Effects
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine protects against neuronal cell death and reduces the accumulation of misfolded proteins, such as amyloid beta and alpha-synuclein. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for HSP90, making it a valuable tool for studying the function of this protein. However, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine also has some limitations. It is not a specific inhibitor of HSP90, and can also inhibit the activity of other proteins that share the ATP-binding site. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine. One area of research is the development of more potent and selective inhibitors of HSP90. Another area of research is the identification of novel client proteins of HSP90 that are involved in disease pathogenesis. The development of new animal models of disease will also be important for testing the efficacy of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine in vivo. Finally, the use of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine in combination with other therapeutic agents may enhance its efficacy and reduce side effects.
Synthesemethoden
The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine involves a multi-step process that begins with the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with piperidine-1-sulfonyl chloride to yield 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine. The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been optimized to yield high purity and yield, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. In cancer, HSP90 is overexpressed in many tumor cells, making it an attractive target for cancer therapy. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative diseases, HSP90 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to protect against neurodegeneration in animal models of these diseases.
Eigenschaften
Molekularformel |
C17H27N3O4S2 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)sulfonyl-4-piperidin-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C17H27N3O4S2/c1-15-6-7-17(14-16(15)2)25(21,22)18-10-12-20(13-11-18)26(23,24)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 |
InChI-Schlüssel |
UNUVJFMMLVCOQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butanoyl({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)azanide](/img/structure/B288924.png)
![5-amino-1-[6-(3,5-dimethylphenoxy)-2-phenylpyrimidin-4-yl]-3-(methylthio)-1H-pyrazole-4-carbonitrile](/img/structure/B288926.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylthio)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B288928.png)
![5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B288929.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B288930.png)
![5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile](/img/structure/B288932.png)
![5-Amino-1-[6-(3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B288933.png)


![8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde](/img/structure/B288940.png)


![1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)
